The presence of the carboxylic acid groups (COOH) and the acrylic acid moieties (C=C-COOH) indicates potential use as a building block in organic synthesis for the creation of more complex molecules. Carboxylic acids can undergo various reactions like esterification, amidation, and decarboxylation, while acrylic acids can participate in Diels-Alder reactions and Michael additions [, ].
The double bonds (C=C) in the molecule suggest possible use as a crosslinking agent in polymers. When these double bonds react with each other, they can form a more rigid and interconnected polymer network [].
Similar to its potential application in polymers, 1,4-Phenylenediacrylic acid might find use in the development of new materials due to the presence of the aromatic ring (benzene) and the reactive functional groups [].
1,4-Phenylenediacrylic acid is an organic compound with the molecular formula C12H10O4. This compound features two acrylic acid groups attached to a benzene ring at the 1 and 4 positions, which contributes to its unique chemical properties. It is recognized for its versatility in various applications, particularly in material science and organic synthesis. The presence of both carboxylic acid and acrylic moieties allows it to participate in a wide range of
There are several methods for synthesizing 1,4-phenylenediacrylic acid:
1,4-Phenylenediacrylic acid has diverse applications across various fields:
Studies investigating the interactions of 1,4-phenylenediacrylic acid with other compounds are essential for understanding its reactivity and potential applications. The compound's ability to undergo various chemical transformations makes it suitable for exploring new synthetic pathways and developing novel materials. Additionally, its interactions with biological systems may reveal important information regarding its pharmacological potential and safety profile .
Several compounds share structural similarities with 1,4-phenylenediacrylic acid, each exhibiting unique properties:
Compound | Structural Features | Unique Properties |
---|---|---|
1,3-Phenylenediacrylic acid | Acrylic groups at positions 1 and 3 | Different reactivity patterns compared to 1,4-isomer |
1,4-Phenylenediacetic acid | Methylene groups instead of vinyl groups | Alters chemical properties significantly |
4,4'-Stilbenedicarboxylic acid | Stilbene backbone | Unique photophysical properties |
The uniqueness of 1,4-phenylenediacrylic acid lies in its specific arrangement of functional groups that allow for a wide range of